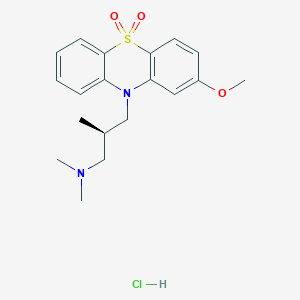![molecular formula C19H28NO2+ B13421859 3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of coumarin, a naturally occurring compound found in many plants
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin typically involves the reaction of 7-methoxy-4-methylcoumarin with n,n-diethyl-n-methylaminoethyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, and requires the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted coumarin derivatives.
科学研究应用
3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its unique photophysical properties.
Biology: The compound is employed in studying enzyme kinetics and interactions, particularly with cytochrome P450 enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of fluorescent dyes and markers for various industrial applications.
作用机制
The mechanism of action of 3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound is known to be demethylated by human cytochrome P450 2D6 (CYP2D6) to form a fluorescent product, which can be used to study enzyme activity and inhibition. The molecular targets and pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full biological effects.
相似化合物的比较
Similar Compounds
7-Methoxy-4-methylcoumarin: A precursor in the synthesis of 3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin.
3-[2-(n,n-Diethylamino)ethyl]-7-methoxy-4-methylcoumarin: A closely related compound with similar chemical properties.
4-Methylumbelliferone: Another coumarin derivative with distinct biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its ability to act as a fluorescent probe and its interactions with cytochrome P450 enzymes make it a valuable tool in scientific research.
属性
分子式 |
C19H28NO2+ |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
diethyl-[2-(6-methoxy-1-methyl-3-oxo-4H-naphthalen-2-yl)ethyl]-methylazanium |
InChI |
InChI=1S/C19H28NO2/c1-6-20(4,7-2)11-10-18-14(3)17-9-8-16(22-5)12-15(17)13-19(18)21/h8-9,12H,6-7,10-11,13H2,1-5H3/q+1 |
InChI 键 |
VVJQRHJJXZEMFM-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](C)(CC)CCC1=C(C2=C(CC1=O)C=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



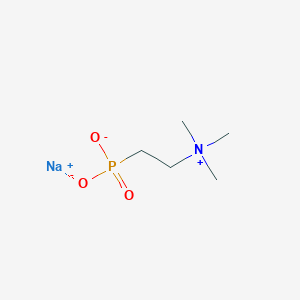
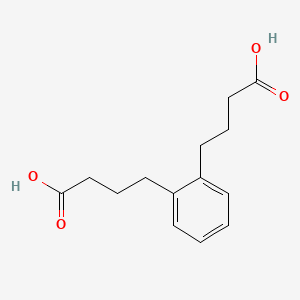
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)
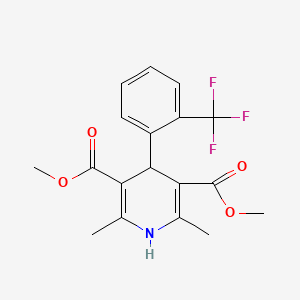
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
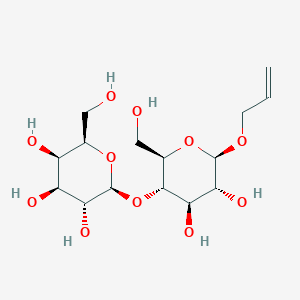
![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)
![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)
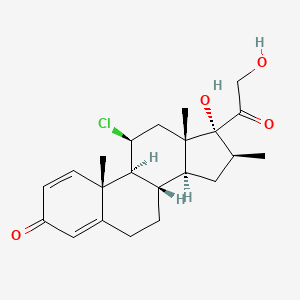
![(2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13421823.png)

![(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde](/img/structure/B13421837.png)
